molecular formula C13H15NOS B2489246 N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine CAS No. 869947-86-4

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine

Cat. No.: B2489246
CAS No.: 869947-86-4
M. Wt: 233.33
InChI Key: BNUOVFLGFYELTB-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33. The purity is usually 95%.
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Scientific Research Applications

Reductive Amination in Organic Chemistry

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine has applications in organic chemistry, particularly in the context of reductive amination. This process involves the conversion of aldehydes or ketones into amines through a reductive process. The synthesis of similar compounds, such as N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, demonstrates the utility of this method in organic synthesis, with applications in producing pharmaceuticals and other organic compounds (Touchette, 2006).

Analytical Characterization

Analytical characterization of compounds structurally similar to this compound has been conducted. This includes the use of techniques like mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) for compounds such as N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine and others. Such analytical techniques are crucial for identifying and characterizing novel compounds in various fields including pharmaceuticals and forensics (Westphal et al., 2016).

Metabolic Profile Determination

The metabolic profile of compounds like this compound can be studied using human liver microsomes. This is important in the context of drug development and toxicology, as understanding the metabolic pathways of a compound is crucial for evaluating its pharmacokinetics and potential toxicity. Studies have been conducted on similar compounds to identify their major Phase I metabolites, providing insights into their human metabolic pathways (Temporal et al., 2017).

Toxicokinetics and Analytical Toxicology

Toxicokinetic studies are essential in understanding drug-drug interactions and elimination routes of substances like this compound. Research involving analogues of this compound has provided data on metabolic steps, plasma protein binding, and detection in biological samples, which is vital for forensic and clinical toxicology (Richter et al., 2019).

Surfactant Synthesis

Compounds with a methoxybenzyl moiety, similar to this compound, have been used in synthesizing surfactants. These surfactants exhibit high surface activity and are studied for their absorption and aggregation behavior in aqueous solutions, with potential applications in industrial and pharmaceutical contexts (Zhao et al., 2014).

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUOVFLGFYELTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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